1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene
Overview
Description
1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C₁₃H₉F₃S It is characterized by the presence of fluorine atoms and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and thiol compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Reaction Steps: The key steps in the synthesis may include nucleophilic substitution reactions, where the fluorine atoms are introduced, and thiol-ene reactions to attach the sulfanylmethyl group to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or sulfides.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzene ring.
Scientific Research Applications
1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The sulfanylmethyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene
- 1,3-Difluoro-5-[(4-bromophenyl)sulfanylmethyl]benzene
- 1,3-Difluoro-5-[(4-methylphenyl)sulfanylmethyl]benzene
Uniqueness
1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLONFFOVMWALEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206535 | |
Record name | Benzene, 1,3-difluoro-5-[[(4-fluorophenyl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443351-64-1 | |
Record name | Benzene, 1,3-difluoro-5-[[(4-fluorophenyl)thio]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443351-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-difluoro-5-[[(4-fluorophenyl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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